molecular formula C18H34N2O7S B052127 Diethyl sulfate;2-(dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one CAS No. 53633-54-8

Diethyl sulfate;2-(dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one

Cat. No.: B052127
CAS No.: 53633-54-8
M. Wt: 422.5 g/mol
InChI Key: XXJPSODUGQZOHA-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone, compd. with diethyl sulfate is a complex polymeric compound. It is known for its unique chemical properties and is widely used in various industrial and scientific applications. The compound is formed by the polymerization of 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester with 1-ethenyl-2-pyrrolidinone and is further compounded with diethyl sulfate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves the polymerization of 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester with 1-ethenyl-2-pyrrolidinone. The polymerization process typically requires the presence of a radical initiator and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired polymer. The reaction is usually conducted in a solvent such as toluene or benzene to facilitate the polymerization process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the monomers are mixed and polymerized under stringent conditions. The process involves continuous monitoring of temperature, pressure, and reaction time to achieve high yield and purity of the polymer. The final product is then compounded with diethyl sulfate to enhance its chemical properties .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound has a wide range of applications in scientific research, including:

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application. In drug delivery systems, it forms a matrix that encapsulates the active pharmaceutical ingredient, allowing for controlled release. The polymer interacts with biological membranes, enhancing the permeability and absorption of the drug. The molecular targets and pathways involved include interactions with cell surface receptors and transport proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester
  • Methacrylic acid, 2-(dimethylamino)ethyl ester
  • Amino methacrylate copolymer

Uniqueness

Compared to similar compounds, 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone, compd. with diethyl sulfate exhibits superior film-forming properties and enhanced chemical stability. Its unique combination of monomers results in a polymer with distinct mechanical and chemical characteristics, making it highly suitable for specialized applications in various fields .

Properties

IUPAC Name

diethyl sulfate;2-(dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.C6H9NO.C4H10O4S/c1-7(2)8(10)11-6-5-9(3)4;1-2-7-5-3-4-6(7)8;1-3-7-9(5,6)8-4-2/h1,5-6H2,2-4H3;2H,1,3-5H2;3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJPSODUGQZOHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)OCC.CC(=C)C(=O)OCCN(C)C.C=CN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53633-54-8
Record name Polyquaternium 11
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53633-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53633-54-8
Record name Polyquaternium-11
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053633548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone, compd. with diethyl sulfate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone, compd. with diethyl sulfate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.141
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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